Ethyl 3-formylpyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

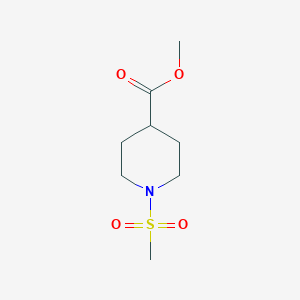

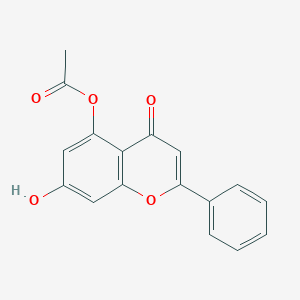

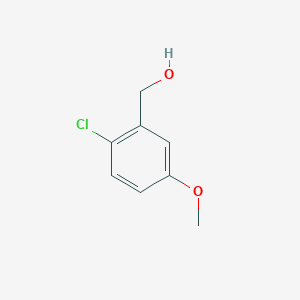

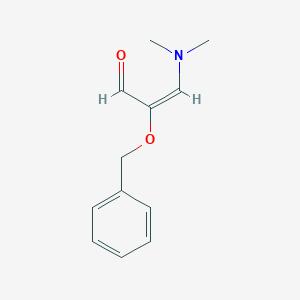

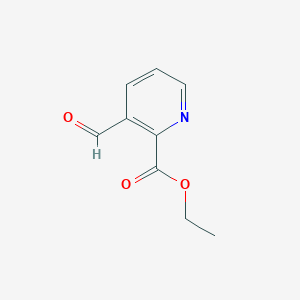

Ethyl 3-formylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of pyridine, which is a six-membered heterocyclic compound containing one nitrogen atom .

Synthesis Analysis

The synthesis of Ethyl 3-formylpyridine-2-carboxylate and similar compounds has been reported in several studies. For instance, a study reported the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole . Another study reported the synthesis of pyrimidine derivatives from ethyl acetoacetate .Molecular Structure Analysis

The molecular structure of Ethyl 3-formylpyridine-2-carboxylate is characterized by a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOEt), which are attached to the pyridine ring .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis The compound has been used in organic synthesis, showcasing its versatility. For instance, it acted as a dipole in annulation reactions with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines. These reactions underscore the compound's role in facilitating complex organic transformations, leading to products with significant regioselectivity and yield (Zhu et al., 2003).

Novel Pyrimidine Derivatives Another application involves its reaction under microwave irradiation to yield novel pyrimido[1,2-a]pyrimidines, indicating its utility in the synthesis of heterocyclic compounds with potential pharmaceutical relevance. The structures of these products were confirmed through spectral data and X-ray analysis, suggesting the efficiency of using this compound in solvent-free conditions for synthesizing complex heterocycles (Eynde et al., 2001).

Development of Pyrido and Imidazo Derivatives Furthermore, ethyl 3-formylpyridine-2-carboxylate derivatives have been utilized to obtain pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. This demonstrates the compound's contribution to the expansion of the chemical space in heterocyclic chemistry, providing new scaffolds for further pharmaceutical exploration (Arrault et al., 2002).

Multi-Component Condensation Reactions In addition to the above applications, ethyl 3-formylindole-2-carboxylate, a related derivative, was used in Ugi four-component condensation reactions to synthesize novel dipeptides with indolyl moieties. This highlights the flexibility of ethyl 3-formylpyridine-2-carboxylate derivatives in participating in complex multi-component reactions, leading to compounds with potential biological activity (Shiri et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-formylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBURRVCCJZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576135 |

Source

|

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-formylpyridine-2-carboxylate | |

CAS RN |

159755-62-1 |

Source

|

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.